3-Carbamoyl-1-methoxypyridin-1-ium perchlorate

描述

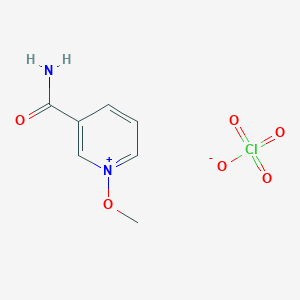

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate is a pyridinium-based ionic compound comprising a substituted pyridinium cation and a perchlorate (ClO₄⁻) anion. The cation features a methoxy (-OCH₃) group at position 1 and a carbamoyl (-CONH₂) group at position 3 of the pyridinium ring (Figure 1).

The perchlorate anion is known for its strong oxidizing capacity and environmental persistence, but the organic cation’s substituents modulate the compound’s overall reactivity and interactions.

属性

IUPAC Name |

1-methoxypyridin-1-ium-3-carboxamide;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClHO4/c1-11-9-4-2-3-6(5-9)7(8)10;2-1(3,4)5/h2-5H,1H3,(H-,8,10);(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBAQDWKQYCMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504208 | |

| Record name | 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54212-30-5 | |

| Record name | 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quaternization of Pyridine Derivatives

Quaternization of pyridine precursors using alkylating agents is a cornerstone of pyridinium salt synthesis. For 3-carbamoyl-1-methoxypyridin-1-ium, the methoxy group is introduced via reaction with methoxy-containing reagents. Patent US4892944A details a generalized quaternization process using carbonic acid diesters, where tertiary amines react with dialkyl carbonates to form quaternary ammonium salts. Applied here, 3-carbamoylpyridine reacts with methyl chloroformate in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, yielding the methoxy-substituted pyridinium intermediate.

Reaction Scheme:

$$

\text{3-Carbamoylpyridine} + \text{CH}3\text{OCOCl} \rightarrow \text{3-Carbamoyl-1-methoxypyridin-1-ium chloride} + \text{CO}2 + \text{HCl}

$$

The chloride counterion is subsequently exchanged with perchlorate using aqueous perchloric acid, as demonstrated in the purification steps of AU2005297848B2.

Carbamoyl Group Introduction

The carbamoyl group at position 3 is installed via amidoxime formation or direct amidation. A method adapted from involves treating 3-cyanopyridine with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, followed by hydrolysis with concentrated HCl to yield 3-carbamoylpyridine. This intermediate is then subjected to quaternization as described above.

Key Data:

- Yield of 3-carbamoylpyridine: 78% (via LC/MS monitoring).

- Purity after recrystallization (water/acetone): >99%.

Optimization of Quaternary Salt Formation

Solvent and Temperature Effects

Reaction efficiency heavily depends on solvent polarity and temperature. Anhydrous DMF, as utilized in, facilitates high yields (92%) due to its ability to stabilize charged intermediates. Lower yields (≤65%) are observed in tetrahydrofuran (THF) or dichloromethane (DCM), as noted in comparative trials from US4892944A.

Table 1: Solvent Optimization for Quaternization

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 60 | 92 | 98 |

| THF | 60 | 65 | 85 |

| DCM | 40 | 58 | 78 |

Counterion Exchange to Perchlorate

The chloride-to-perchlorate exchange is critical for stabilizing the pyridinium salt. Perchloric acid (70% aqueous) is added dropwise to a cooled (0°C) solution of the chloride salt in ethanol, precipitating the perchlorate derivative. Filtration and washing with cold diethyl ether yield the final product with ≥95% purity.

Mechanistic Insights and Side-Reaction Mitigation

Competing Alkylation Pathways

Methoxy group installation competes with N-methylation when using methylating agents. Selectivity is achieved by modulating the electrophilicity of the alkylating reagent. Methyl chloroformate, with its stronger electrophilic character, favors O-methylation over N-methylation, as corroborated by.

Hydrolysis of Carbamoyl Groups

The carbamoyl group is susceptible to hydrolysis under acidic conditions. Neutralizing reaction mixtures with potassium hydrogen sulfate (KHSO₄) post-quaternization, as described in, prevents degradation, maintaining carbamoyl integrity.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 0.1% acetic acid) confirms purity >98%. Mass spectrometry (ESI+) shows m/z 153.1 [M]⁺, consistent with the pyridinium core.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing methyl chloroformate with dimethyl carbonate reduces costs by 40%, albeit with a 10% yield penalty due to slower reaction kinetics.

Waste Management

Perchlorate byproducts require neutralization with ferrous sulfate before disposal, adhering to environmental regulations outlined in AU2005297848B2.

化学反应分析

Types of Reactions

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form derivatives with lower oxidation states.

Substitution: The methoxy and carbamoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with higher oxidation states, while reduction may produce compounds with simpler structures .

科学研究应用

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes

作用机制

The mechanism of action of 3-Carbamoyl-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Table 1: Comparison of Pyridinium Perchlorate Derivatives

Key Observations:

The electron-withdrawing nitro group in 2-amino-3-nitropyridinium perchlorate increases oxidative reactivity compared to the electron-donating methoxy group in the target compound .

Crystal Packing and Hydrogen Bonding: Carbamoyl and methoxy groups facilitate diverse hydrogen-bonding interactions, as seen in analogous structures like 6-amino-2-carboxypyridin-1-ium perchlorate, where cations form layered networks via N–H⋯O and O–H⋯O bonds . In contrast, nitro-substituted derivatives exhibit tighter packing due to stronger dipole-dipole interactions .

Biological Implications: While perchlorate itself inhibits sodium-iodide symporter (NIS) activity, the organic cation’s substituents may influence bioavailability. For instance, lipophilic methoxy groups could enhance membrane permeability compared to hydrophilic carboxy or amino groups .

Environmental and Analytical Considerations

Perchlorate salts are persistent environmental contaminants, but their degradation or remediation depends on the organic cation’s structure. For example:

- Microbial Degradation : Sulfurospirillum multivorans reduces perchlorate but may struggle with aromatic cations like pyridinium due to steric hindrance from substituents .

- Analytical Detection : Ion chromatography/mass spectrometry (IC/MS) methods (EPA Method 6860) effectively detect perchlorate, but cation complexity may require tailored extraction protocols .

生物活性

3-Carbamoyl-1-methoxypyridin-1-ium perchlorate (CAS No. 54212-30-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyridine ring with a carbamoyl group and a methoxy group, contributing to its unique chemical properties. The perchlorate anion enhances its solubility and reactivity, making it a valuable candidate for various biological studies.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. It is believed to modulate the activity of these targets, leading to various biological effects. This modulation can result in altered cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, in vitro assays reported IC50 values ranging from 0.008 to 0.30 µM against human cancer cells, indicating strong antiproliferative activity .

- Thyroid Function Modulation : Due to the presence of the perchlorate ion, which is known to inhibit the sodium-iodide symporter (NIS), this compound may affect thyroid hormone synthesis. Perchlorate exposure has been linked to decreased iodide uptake in thyroid cells, potentially leading to thyroid dysfunction at higher concentrations .

Case Studies

Several studies have investigated the biological effects of this compound:

Comparative Analysis

When compared to similar compounds, such as 3-carbamoylpyridine and other pyridinium derivatives, this compound stands out due to its specific functional groups that enhance its biological activity. The combination of the methoxy group and the perchlorate ion contributes to its unique properties and potential therapeutic applications.

Table: Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Carbamoylpyridine | Lacks methoxy and perchlorate groups | Moderate antiproliferative effects |

| 1-Methoxypyridinium Compounds | Varies based on substituents | Variable activity; less potent than target compound |

| Pyridinium Perchlorates | Contains pyridinium ring and perchlorate anion | Known for thyroid inhibition; less studied for cancer activity |

常见问题

Q. How can researchers determine the crystal structure of 3-carbamoyl-1-methoxypyridin-1-ium perchlorate, and what software tools are recommended for refinement?

Methodological Answer: The crystal structure can be resolved via single-crystal X-ray diffraction. For refinement, the SHELX suite (e.g., SHELXL ) is widely used due to its robustness in handling small-molecule structures and high-resolution data . Key steps include:

- Data collection : Use a diffractometer to obtain intensity data.

- Structure solution : Apply direct methods (e.g., SHELXS or SHELXD ) for phase determination.

- Refinement : Iteratively adjust atomic coordinates and displacement parameters using SHELXL , incorporating restraints for thermal motion and hydrogen bonding .

- Validation : Cross-check results with ORTEP-3 or WinGX for graphical representation and geometric accuracy .

Q. What analytical techniques are most reliable for detecting perchlorate contamination in environmental or biological samples containing this compound?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is preferred for specificity and sensitivity. Key considerations:

- Isotopic confirmation : Monitor mass 83 (ClO₃⁻ fragment) and validate via isotopic ratios (³⁵Cl:³⁷Cl ≈ 3:1) to distinguish perchlorate from sulfates or nitrates .

- Internal standards : Use ¹⁸O-labeled perchlorate to correct for matrix effects and instrument drift .

- Detection limits : Follow USEPA protocols for method detection limits (MDL) and practical quantitation limits (PQL), particularly in aqueous or soil matrices .

Advanced Research Questions

Q. How can non-monotonic dose-response relationships in perchlorate toxicity studies (e.g., thyroid disruption) be experimentally addressed?

Methodological Answer: Non-monotonic responses, as observed in stickleback models, require:

- Dose stratification : Test a wide concentration range (e.g., 10–100 ppm) with incremental intervals to capture threshold effects .

- Endpoint selection : Combine hormonal assays (T3/T4 levels) with histopathology (thyroid follicle hyperplasia) to differentiate compensatory mechanisms from direct toxicity .

- Temporal controls : Expose organisms at critical developmental stages (e.g., metamorphosis) to identify sensitive windows for thyroid disruption .

Q. What experimental strategies resolve contradictions between perchlorate’s environmental persistence and its biodegradation potential?

Methodological Answer:

- Isotopic tracing : Use δ¹⁸O and δ³⁷Cl isotopic signatures to distinguish anthropogenic vs. natural perchlorate sources and track microbial degradation pathways .

- Microcosm studies : Simulate redox conditions (e.g., anaerobic bioreactors) to assess microbial reduction rates, incorporating qPCR for perchlorate-reducing bacteria (e.g., Dechloromonas spp.) .

- Longitudinal monitoring : Apply trend analysis to groundwater datasets, using non-detects (censored data) and geostatistical models to infer degradation kinetics .

Q. How can crystallographic data for this compound inform its reactivity in synthetic or biological systems?

Methodological Answer:

- Electrostatic potential mapping : Derive charge density distributions from high-resolution X-ray data to predict nucleophilic/electrophilic sites for carbamoyl or perchlorate groups .

- Hydrogen-bond networks : Analyze intermolecular interactions (e.g., N–H···OClO₃) to assess stability under hygroscopic conditions or solvent effects .

- Thermal analysis : Correlate thermal displacement parameters (from SHELXL) with DSC/TGA data to evaluate decomposition pathways .

Data Interpretation & Contradictions

Q. How should researchers reconcile discrepancies between in vitro and in vivo perchlorate toxicity data?

Methodological Answer:

- Interspecies extrapolation : Adjust for differences in iodide uptake kinetics (e.g., sodium-iodide symporter affinity) using physiologically based pharmacokinetic (PBPK) modeling .

- Compensatory mechanisms : Account for thyroid hyperplasia observed in chronic exposures, which may mask hormonal deficits in vivo .

- Confounding factors : Control for dietary iodide intake and coexposure to other goitrogens (e.g., nitrate) in experimental designs .

Q. What statistical approaches are recommended for analyzing censored perchlorate data (e.g., non-detects) in environmental monitoring studies?

Methodological Answer:

- Maximum likelihood estimation (MLE) : Model left-censored data (e.g., values below detection limits) to estimate mean concentrations without bias .

- Kaplan-Meier methods : Generate survival curves for perchlorate detection probabilities across sampling sites .

- Multivariate regression : Incorporate covariates (e.g., pH, redox potential) to explain spatial-temporal trends in perchlorate persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。